6-Bromo-DL-tryptophan
Overview
Description
6-Bromo-DL-tryptophan is a tryptophan analogue . It has a molecular formula of C11H11BrN2O2 and a molecular weight of 283.130 .
Molecular Structure Analysis
The InChI code for 6-Bromo-DL-tryptophan is 1S/C11H11BrN2O2/c12-7-1-2-8-6 (3-9 (13)11 (15)16)5-14-10 (8)4-7/h1-2,4-5,9,14H,3,13H2, (H,15,16) .Physical And Chemical Properties Analysis
6-Bromo-DL-tryptophan appears as a pale white solid .Scientific Research Applications
Tryptophan derivatives are various aromatic compounds produced in the tryptophan metabolic pathway, such as 5-hydroxytryptophan, 5-hydroxytryptamine, melatonin, 7-chloro-tryptophan, 7-bromo-tryptophan, indigo, indirubin, indole-3-acetic acid, violamycin, and dexoyviolacein . They have high added value and are widely used in the chemical, food, polymer, and pharmaceutical industries . They play an important role in treating diseases and improving life .
The biosynthesis method is to combine metabolic engineering with synthetic biology and system biology, and use the tryptophan biosynthesis pathway of Escherichia coli, Corynebacterium glutamicum, and other related microorganisms to reconstruct the artificial biosynthesis pathway, and then produce various tryptophan derivatives .
In the case of halogenated tryptophan like 6-Bromo-DL-tryptophan, a green method is used by many scholars, that is, halogenase to catalyze the halogenation reaction .
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Marine Animal Defense Mechanisms
- Application: Brominated tryptophan analogs are found in peptides that marine animals, such as cone snails, ascidians, hagfish, annelids, sea urchins, and sponges, use for chemical defenses .
- Method: These peptides are produced through post-translational modification .
- Results: The peptides show important biological activities, including antimicrobial, insecticidal, hemolytic, and cytotoxic activities .
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Potential Medical Applications
- Application: Peptides containing brominated tryptophan analogs show pharmacological activities that can be further explored for medical applications .
- Method: These peptides bind to specific receptors, show antimicrobial activities, and have antitumor activity .
- Results: While no brominated tryptophan-containing peptide from a marine animal has been approved for therapeutic use yet, their distinct characteristics make them promising candidates for further studies .
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Biochemical Research
- Application: 6-Bromo-DL-tryptophan is an analog of tryptophan and is used in biochemical research .
- Method: As a tryptophan analog, it can be incorporated into peptides and proteins in place of tryptophan to study protein structure and function .
- Results: The specific results would depend on the particular study, but the use of tryptophan analogs can provide valuable insights into protein dynamics .
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Marine Animal Chemical Defenses
- Application: Brominated tryptophan analogs are found in peptides that marine animals use for chemical defenses .
- Method: These peptides are produced through post-translational modification .
- Results: The peptides show important biological activities, including antimicrobial, insecticidal, hemolytic, and cytotoxic activities .
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Potential Therapeutic Applications
- Application: Peptides containing brominated tryptophan analogs show pharmacological activities that can be further explored for medical applications .
- Method: These peptides bind to specific receptors, show antimicrobial activities, and have antitumor activity .
- Results: While no brominated tryptophan-containing peptide from a marine animal has been approved for therapeutic use yet, their distinct characteristics make them promising candidates for further studies .
Safety And Hazards
properties
IUPAC Name |
2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAORYCZPERQARS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393036 | |
Record name | 6-BROMO-DL-TRYPTOPHAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-DL-tryptophan | |
CAS RN |
33599-61-0 | |
Record name | 6-BROMO-DL-TRYPTOPHAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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